1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carbaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound.
Urea Formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the desired urea derivative.
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or furan rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(p-tolyl)urea: Similar structure with a para-tolyl group instead of an ortho-tolyl group.
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(m-tolyl)urea: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(phenyl)urea: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the ortho-tolyl group, in particular, may influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(21-14)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMVXYRPCJHPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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